4-Pentenoic anhydride
Overview
Description
4-Pentenoic anhydride (4-PA) is a versatile organic compound that has been used in a variety of scientific applications. It is a cyclic anhydride that is formed when 4-pentenoic acid (4-PA) reacts with an acid or base. 4-PA has a wide range of uses in scientific research, including the synthesis of organic compounds, the production of polymers and the study of its biochemical and physiological effects.
Scientific Research Applications
Hydrolytic Degradation Study in Polyanhydride Network Polymers
4-Pentenoic anhydride is utilized in the synthesis of polyanhydride network polymers, as demonstrated in a study by Bian et al. (2019). This research employed Raman microspectroscopy to monitor the hydrolytic degradation of these polymers. The polymers, synthesized from 4-pentenoic anhydride and other monomers, exhibited surface eroding characteristics. The study highlighted the concentration gradient of unreacted anhydride in the polymer samples, suggesting a linear decrease in anhydride functionality with degradation time (Bian et al., 2019).
Dynamic Covalent Exchange in Poly(thioether Anhydrides)
Tillman et al. (2020) explored the dynamic covalent exchange (DCE) of anhydride moieties in poly(thioether anhydrides). Their study involved thermodynamic and kinetic analysis of the exchange process in compounds including 4-pentenoic anhydride. This research showed the potential for self-healing and recycling in polyanhydrides, attributing these properties to the DCE process. The study emphasizes the significance of 4-pentenoic anhydride in developing materials with enhanced functionality and sustainability (Tillman et al., 2020).
Development of Chemical Synthesis Methods
Research on the synthesis of compounds like 4-pentenoic acid provides insight into the chemical applications of 4-pentenoic anhydride. For instance, Caturla and Nájera (1999) demonstrated the synthesis of (E)-5-tosyl-4-pentenoic acid from 4-pentenoic acid, highlighting the versatility of 4-pentenoic anhydride in chemical synthesis. This study underscores the potential for developing new chemical pathways and compounds utilizing 4-pentenoic anhydride (Caturla & Nájera, 1999).
Antibacterial Activity in Medical Research
In the field of medical research, 4-pentenoic anhydride derivatives have shown potential in antibacterial applications. A study by Igwe and Echeme (2013) identified a naphthalene pentenoic acid derived from 4-pentenoic anhydride, exhibiting marked antibacterial activity. This research suggests the possible use of 4-pentenoic anhydride derivatives in developing new antibacterial agents and treatments (Igwe & Echeme, 2013).
properties
IUPAC Name |
pent-4-enoyl pent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDHQDYBHYNBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)OC(=O)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369912 | |
Record name | 4-Pentenoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenoic anhydride | |
CAS RN |
63521-92-6 | |
Record name | 4-Pentenoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63521-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentenoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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